1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a quinoline derivative and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the tetrahydroquinoline core.
Acetylation: Introduction of the acetyl group at the desired position using acetyl chloride or acetic anhydride under acidic or basic conditions.
Formation of the Imidazole Moiety: Synthesis of the imidazole ring can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Coupling Reaction: The final step involves coupling the quinoline derivative with the imidazole moiety using appropriate linkers and reagents such as thiols or disulfides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides or imidazole N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully or partially hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE: can be compared with other quinoline and imidazole derivatives.
Quinoline Derivatives: Compounds like 8-hydroxyquinoline, chloroquine.
Imidazole Derivatives: Compounds like metronidazole, clotrimazole.
Uniqueness
The uniqueness of 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE lies in its combined structural features of both quinoline and imidazole moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H27N3O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C21H27N3O2S/c1-13-9-16-14(2)11-21(4,5)24(19(16)17(10-13)15(3)25)18(26)12-27-20-22-7-8-23(20)6/h7-10,14H,11-12H2,1-6H3 |
InChI Key |
INBPCUITGLGEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2C(=O)C)C)C(=O)CSC3=NC=CN3C)(C)C |
Origin of Product |
United States |
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